molecular formula C15H15N3O3S B2866939 2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-81-4

2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2866939
CAS No.: 941926-81-4
M. Wt: 317.36
InChI Key: OXIHWGKLLKTCSS-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, antithrombotic, antitumor and cytotoxic activity .


Synthesis Analysis

The synthesis of thiazole compounds often involves the reaction of an alpha-halo amide with an isothiocyanate . The specific synthesis process for “2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide” was not found in the available resources.


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” were not found in the available resources.

Scientific Research Applications

Synthesis and Potential Biological Activities

  • Synthesis of Novel Heterocyclic Compounds : Compounds with structures related to 2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide have been synthesized for their potential anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone demonstrated significant inhibitory activity on COX-2 selectivity, along with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Cytotoxicity Against Cancer Cell Lines : Certain 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating the potential for anticancer applications. These compounds, including ones with structural motifs similar to the query compound, exhibited significant cytotoxic effects, particularly against monocytic leukemia cells (Hour et al., 2007).

  • Antimicrobial and Antifungal Activity : A series of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized, demonstrating weak to moderate antibacterial and antifungal activities. This research highlights the antimicrobial potential of compounds with similar structural features (Abd Alhameed et al., 2019).

  • Anticancer Activity Through Tubulin Polymerization Inhibition : The discovery of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) agents, evolved from structural modifications, showed improved antiproliferative activity against melanoma and prostate cancer cells. These compounds work by inhibiting tubulin polymerization, underscoring the potential of structurally related compounds in anticancer therapy (Lu et al., 2009).

  • Antioxidant Activities : New benzamide derivatives isolated from endophytic Streptomyces sp. showed notable antimicrobial and antioxidant activities. The study of such compounds contributes to the understanding of natural products' potential in medicinal chemistry (Yang et al., 2015).

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on designing and synthesizing new thiazole derivatives with improved potency and selectivity for specific biological targets .

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-21-9-4-2-8(3-5-9)14(20)18-15-17-12-10(13(16)19)6-7-11(12)22-15/h2-5,10H,6-7H2,1H3,(H2,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIHWGKLLKTCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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